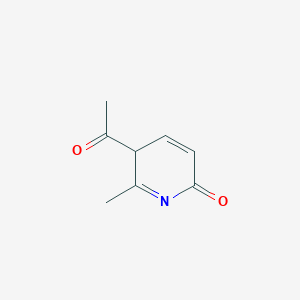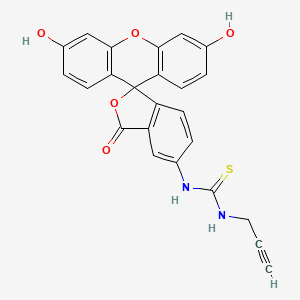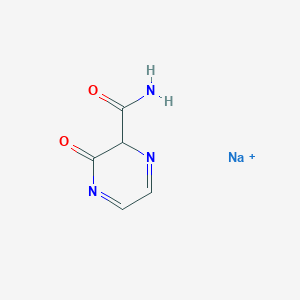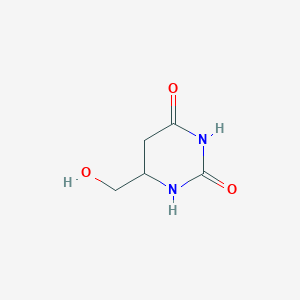
(3,4-Dichloroisothiazol-5-yl)methyl 2-chlorothiazole-5-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of (3,4-Dichloroisothiazol-5-yl)methyl 2-chlorothiazole-5-carboxylate involves several steps. The synthetic route typically includes the reaction of 3,4-dichloroisothiazole with 2-chlorothiazole-5-carboxylic acid under specific conditions . The reaction conditions often involve the use of solvents and catalysts to facilitate the reaction and improve yield. Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production .
Análisis De Reacciones Químicas
(3,4-Dichloroisothiazol-5-yl)methyl 2-chlorothiazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where one or more of its atoms are replaced by other atoms or groups. Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts.
Aplicaciones Científicas De Investigación
(3,4-Dichloroisothiazol-5-yl)methyl 2-chlorothiazole-5-carboxylate has several scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry and for the synthesis of other chemical compounds.
Biology: The compound is used in biological studies to investigate its effects on various biological systems.
Medicine: Research in medicinal chemistry explores its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of (3,4-Dichloroisothiazol-5-yl)methyl 2-chlorothiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules and modulating their activity . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
(3,4-Dichloroisothiazol-5-yl)methyl 2-chlorothiazole-5-carboxylate can be compared with other similar compounds, such as:
This compound: This compound shares similar structural features and chemical properties.
5-Thiazolecarboxylic acid, 2-chloro-, (3,4-dichloro-5-isothiazolyl)methyl ester: Another compound with similar chemical structure and reactivity. The uniqueness of this compound lies in its specific combination of functional groups and its applications in various fields.
Propiedades
Fórmula molecular |
C8H3Cl3N2O2S2 |
|---|---|
Peso molecular |
329.6 g/mol |
Nombre IUPAC |
(3,4-dichloro-1,2-thiazol-5-yl)methyl 2-chloro-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C8H3Cl3N2O2S2/c9-5-4(17-13-6(5)10)2-15-7(14)3-1-12-8(11)16-3/h1H,2H2 |
Clave InChI |
TUPUDNBKXYPRGN-UHFFFAOYSA-N |
SMILES canónico |
C1=C(SC(=N1)Cl)C(=O)OCC2=C(C(=NS2)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-bromo-1-[(2R)-butan-2-yl]-N-[(4,6-dimethyl-2-oxo-3H-pyridin-3-yl)methyl]-3-methylindole-4-carboxamide](/img/structure/B15132962.png)



![N-[6-amino-1-(2-methylpropyl)-2,4-dioxo-1,3-diazinan-5-yl]-N-butyl-2-chloroacetamide](/img/structure/B15132981.png)




![2-{[11-(4-methoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B15133005.png)


![N-(4-ethylphenyl)-2-{4-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide](/img/structure/B15133027.png)
